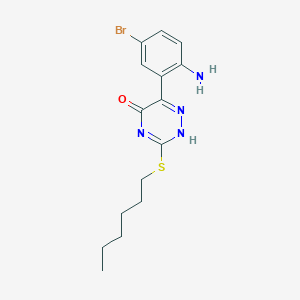![molecular formula C26H24N2O B307697 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as MMPI, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. MMPI is a derivative of indole, which is a natural compound found in plants and animals. The synthesis of MMPI involves several steps, and the final product is obtained as a white powder.
作用機序
The mechanism of action of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound may also modulate the activity of various neurotransmitter systems, which could contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the activity of MMPs and COX-2, as mentioned above. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines in animal models of inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic effects.
合成法
The synthesis of 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 2-methylindole to form 3-(3-methoxyphenyl)-2-methylindole. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form 3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]propanenitrile. The final step involves the reduction of the nitrile group to form this compound as a white powder. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C26H24N2O |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
3-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-11-4-6-13-22(20)27-16)26(18-9-8-10-19(15-18)29-3)25-17(2)28-23-14-7-5-12-21(23)25/h4-15,26-28H,1-3H3 |
InChIキー |
YKCJPSDLZIEQGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)C4=C(NC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![7-Butyryl-6-(5-methyl-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307620.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307630.png)

![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307635.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)